molecular formula C25H32N2O B14269099 6-(4-Decyl-5-phenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one CAS No. 134748-13-3

6-(4-Decyl-5-phenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14269099
CAS No.: 134748-13-3
M. Wt: 376.5 g/mol
InChI Key: WCVOZZOODWJTJU-UHFFFAOYSA-N
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Description

6-(4-Decyl-5-phenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound featuring an imidazole ring fused with a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Decyl-5-phenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of a substituted imidazole with a cyclohexadienone derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Decyl-5-phenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce more saturated imidazole compounds .

Scientific Research Applications

6-(4-Decyl-5-phenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Decyl-5-phenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting cellular processes .

Properties

CAS No.

134748-13-3

Molecular Formula

C25H32N2O

Molecular Weight

376.5 g/mol

IUPAC Name

2-(5-decyl-4-phenyl-1H-imidazol-2-yl)phenol

InChI

InChI=1S/C25H32N2O/c1-2-3-4-5-6-7-8-12-18-22-24(20-15-10-9-11-16-20)27-25(26-22)21-17-13-14-19-23(21)28/h9-11,13-17,19,28H,2-8,12,18H2,1H3,(H,26,27)

InChI Key

WCVOZZOODWJTJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(N=C(N1)C2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

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